molecular formula C10H12F3N3O B2697499 2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine CAS No. 2201614-51-7

2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine

Cat. No.: B2697499
CAS No.: 2201614-51-7
M. Wt: 247.221
InChI Key: QWOGOHQHNXJNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine (CAS 2201614-51-7) is a pyrimidine derivative chemical reagent with a molecular formula of C10H12F3N3O and a molecular weight of 247.22 . This compound is part of the broader class of pyrimidine-based small molecules that are of significant interest in modern medicinal chemistry and drug discovery research . Pyrimidine scaffolds, including pyrrolo[2,3-d]pyrimidines (7-deazapurines), are unique heterocyclic systems found in the composition of most nucleotides and are present in DNA and RNA, making them a fundamental structure for investigating biological processes . The integration of the 1-methylpyrrolidin-3-yl)oxy moiety and the electron-withdrawing trifluoromethyl group on the pyrimidine ring creates a distinct electronic profile that can influence binding affinity and metabolic stability, which are key parameters in the design of bioactive molecules . The primary research applications for this compound and its structural analogs are in the field of oncology and antiviral research. Pyrimidine derivatives have been extensively studied as potent inhibitors of various kinases and other molecular targets relevant to cancer therapy . Furthermore, chalcones and pyrimidine derivatives have shown notable antiviral properties by selectively targeting a range of viral enzymes, such as lactate dehydrogenase, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and topoisomerase-II . The presence of the trifluoromethyl group is a common feature in many FDA-approved pharmaceuticals and agrochemicals, as it often enhances a compound's lipophilicity, bioavailability, and overall stability . This compound is offered For Research Use Only and is intended for use in laboratory research to further explore these potential mechanisms and applications. It is not for use in humans, nor for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)oxy-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c1-16-5-3-7(6-16)17-9-14-4-2-8(15-9)10(11,12)13/h2,4,7H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOGOHQHNXJNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Ether Formation: The final step involves the formation of the ether linkage by reacting the pyrimidine derivative with 1-methyl-3-hydroxypyrrolidine under basic conditions, typically using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyrimidine ring or the trifluoromethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Pyrimidine N-oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine with structurally related compounds from the evidence:

Compound Name / ID Core Structure Key Substituents Potential Properties/Applications References
Target Compound : this compound Pyrimidine -CF₃ (4-position)
- (1-Methylpyrrolidin-3-yl)oxy (2-position)
Enhanced metabolic stability, conformational rigidity
Compound 33 () Pyrimidine -CF₃ (6-position)
- Ethylsulfinyl, benzyloxy-phenyl (2- and 4-positions)
PET imaging ligand (radiosynthesis optimization)
Compound 5 () Pyrido[1,2-a]pyrimidin-4-one -3-Fluoro-4-methoxyphenyl (2-position)
-Tetrahydropyridinyl (7-position)
Kinase inhibition (hypothesized)
Compound 15 () Pyrido[1,2-a]pyrimidin-4-one -3,4-Dimethoxyphenyl (2-position)
-3-Methylpiperazinyl (7-position)
CNS-targeted activity (speculative)

Key Observations

Trifluoromethyl Group : The -CF₃ group in the target compound and Compound 33 () likely enhances metabolic stability and electron-deficient character, improving binding to hydrophobic pockets in target proteins. In contrast, fluorinated benzenesulfonates () prioritize extreme hydrophobicity for surfactant applications, highlighting context-dependent fluorination effects.

Oxygen-Containing Substituents :

  • The (1-methylpyrrolidin-3-yl)oxy group in the target compound introduces a rigid, polar moiety compared to the ethylsulfinyl or benzyloxy groups in Compound 33. This may reduce off-target interactions while maintaining solubility.
  • Methoxy groups in Compounds 5 and 15 () balance lipophilicity and hydrogen-bonding capacity, suggesting the target compound’s pyrrolidinyloxy group could offer superior pharmacokinetics.

Heterocyclic Amines :

  • The pyrrolidine ring in the target compound contrasts with piperazine (Compound 15) or tetrahydropyridine (Compound 5) substituents. Pyrrolidine’s smaller ring size may reduce steric hindrance, favoring interactions with compact binding sites.

Research Findings and Hypotheses

  • Biological Relevance : Pyrimidine derivatives like Compound 33 () are optimized for in vivo PET imaging, suggesting the target compound’s -CF₃ group could aid in radiolabeling.

Biological Activity

2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11_{11}H13_{13}F3_3N2_2O
  • Molecular Weight : 246.23 g/mol
  • CAS Number : 2202179-42-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes, which increases bioavailability and efficacy in biological systems .

Antimicrobial Activity

Recent studies have identified the compound's potential as an anti-tubercular agent. A series of trifluoromethyl pyrimidinone compounds were synthesized and evaluated for activity against Mycobacterium tuberculosis. The most promising analogs exhibited minimum inhibitory concentrations (MICs) below 5 μM, indicating strong potency against the bacterium. Notably, one compound demonstrated an MIC of 4.9 μM without significant cytotoxicity against HepG2 cells (IC50_{50} > 100 μM) .

CompoundMIC (μM)Cytotoxicity (IC50_{50} μM)Activity
Compound A4.9>100Active
Compound B<5ModerateActive
Compound C>10<50Inactive

Selectivity and Toxicity

While some derivatives showed promising anti-tubercular activity, many displayed low selectivity and moderate cytotoxicity against eukaryotic cells. This necessitates further optimization to enhance selectivity and reduce toxicity without compromising efficacy .

Structure-Activity Relationship (SAR)

The SAR studies indicated that substitution at the 5-position of the pyrimidinone significantly influenced biological activity. The trifluoromethyl group at the 6-position was preferred for maintaining potency, while various alkyl and aryl substituents were tolerated at the 5-position. This highlights the importance of specific functional groups in modulating activity .

Study on Trifluoromethyl Pyrimidinones

A comprehensive investigation into a series of trifluoromethyl pyrimidinones revealed that compounds with a 2-pyridyl group were essential for activity against M. tuberculosis. Substitutions at the 5-position were generally well-tolerated, but modifications at the 6-position adversely affected activity .

Comparative Analysis with Similar Compounds

In comparison with similar compounds like 2-[(1-Methylpyrrolidin-3-yl)oxy]-5-methylpyridine, the presence of the trifluoromethyl group in this compound enhances its stability and reactivity, making it a valuable scaffold in drug design .

Q & A

Q. What are the established synthetic routes for 2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine, and how are key intermediates optimized for yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine ring. Key steps include:
  • Trifluoromethyl Introduction : Electrophilic substitution or cross-coupling reactions using reagents like CF₃Cu or CF₃SiMe₃ under anhydrous conditions .

  • Oxy-pyrrolidine Attachment : Nucleophilic substitution at the 2-position of pyrimidine with (1-methylpyrrolidin-3-yl) alcohol, often mediated by Mitsunobu conditions (e.g., DIAD, PPh₃) to retain stereochemistry .

  • Solvent Optimization : Dichloromethane (DCM) or acetonitrile are preferred for solubility, with yields improved by reflux (60–80°C) and inert atmospheres .

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .

    • Data Table :
StepReagents/ConditionsYield RangeReference
TrifluoromethylationCF₃Cu, DMF, 80°C45–60%
Mitsunobu ReactionDIAD, PPh₃, THF70–85%
Final PurificationSilica gel (EtOAc/hexane)90–95% purity

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrolidine O-linkage at δ 4.5–5.5 ppm; CF₃ at δ 120–125 ppm in ¹⁹F NMR) .

  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~304.12) and detects impurities .

  • X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., pyrrolidine ring conformation) .

  • HPLC-PDA : Assesses purity (>98% required for biological assays) .

    • Resolution of Discrepancies :
      Conflicting NOESY signals may arise from rotational isomers. Dynamic NMR or variable-temperature studies clarify exchange processes .

Advanced Research Questions

Q. What is the mechanistic basis for the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group activates the pyrimidine ring for NAS. Computational studies (DFT) show:
  • Charge Distribution : C-2 and C-4 positions exhibit partial positive charges (Mulliken analysis), favoring nucleophilic attack .

  • Kinetic Studies : Second-order kinetics (rate ∝ [nucleophile][substrate]) confirm a concerted mechanism .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy .

    • Data Table :
PositionPartial Charge (DFT)Reactivity (k, M⁻¹s⁻¹)
C-2+0.351.2 × 10⁻³
C-4+0.285.6 × 10⁻⁴

Q. How do structural modifications (e.g., pyrrolidine N-methylation) influence biological activity?

  • Methodological Answer :
  • N-Methylation : Enhances metabolic stability by reducing CYP450 oxidation (e.g., t₁/₂ increased from 2.1 to 6.8 hours in microsomal assays) .

  • SAR Studies : Analogues with bulkier pyrrolidine substituents (e.g., isopropyl) show reduced antifungal activity (IC₅₀: 0.8 µM vs. 12.3 µM) due to steric hindrance .

  • Fluorine Scanning : Replacing CF₃ with CH₃ decreases membrane permeability (LogP: 2.1 vs. 1.4) .

    • Contradiction Analysis :
      Conflicting reports on CF₃’s role in cytotoxicity may stem from assay variability (e.g., MTT vs. resazurin). Standardized protocols (e.g., CLSI guidelines) mitigate discrepancies .

Q. What computational strategies are used to predict binding modes with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : The compound’s pyrimidine core aligns with ATP-binding pockets (e.g., CDK2, GlideScore: −9.2 kcal/mol) .
  • MD Simulations (GROMACS) : Trifluoromethyl stabilizes hydrophobic interactions (RMSD < 2.0 Å over 100 ns) .
  • Free Energy Perturbation (FEP) : Predicts affinity changes (ΔΔG) for CF₃ vs. Cl substitutions (±0.5 kcal/mol accuracy) .

Q. How does chirality at the pyrrolidine 3-position affect pharmacokinetic profiles?

  • Methodological Answer :
  • Enantiomer Separation : Chiral HPLC (Chiralpak AD-H column) resolves (R)- and (S)-isomers .
  • In Vivo Studies : (R)-isomer shows 3-fold higher AUC (42.1 µg·h/mL vs. 14.3 µg·h/mL) due to slower hepatic clearance .
  • Metabolite ID : LC-MS/MS identifies hydroxylated metabolites (m/z 320.1) in rat plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.